Product packaging for 1,4-Dioxane-2-carbonitrile(Cat. No.:CAS No. 14717-00-1)

1,4-Dioxane-2-carbonitrile

Cat. No.: B3059950
CAS No.: 14717-00-1
M. Wt: 113.11 g/mol
InChI Key: NZQWLOOEEUGXBA-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Dioxane Heterocycles in Organic Chemistry

Dioxane heterocycles, particularly 1,4-dioxane (B91453), are six-membered rings containing two oxygen atoms at opposite positions. wikipedia.orgcompoundchem.com This structural motif is not merely a synthetic curiosity; it is a recurring feature in a variety of biologically active compounds and serves as a valuable building block in organic synthesis. researchgate.netmdpi.com The 1,4-dioxane ring is found in natural products, such as silybin, a component of silymarin, which is known for its antihepatotoxic activity. researchgate.net The presence of the dioxane ring in such molecules has spurred interest in synthesizing and evaluating other dioxane-containing compounds for potential therapeutic applications. researchgate.net

In the laboratory, 1,4-dioxane is widely recognized as a versatile and stable aprotic solvent. wikipedia.orgrochester.edu Its ability to dissolve a wide range of organic compounds and its miscibility with water make it a valuable medium for various chemical transformations. wikipedia.orgrochester.edu Beyond its role as a solvent, the dioxane framework can be functionalized to create a diverse array of derivatives with unique three-dimensional structures and chemical properties, making them attractive scaffolds for medicinal chemistry and materials science. enamine.net

The Role of Nitrile Functionalization within Saturated Cyclic Ethers

The introduction of a nitrile (-C≡N) group onto a saturated cyclic ether, such as 1,4-dioxane, imparts a rich and versatile chemical reactivity to the parent molecule. The nitrile group is a highly valuable functional group in organic synthesis due to its ability to be converted into a wide array of other functionalities. researchgate.net These transformations include hydrolysis to carboxylic acids, reduction to amines, and reaction with organometallic reagents to form ketones. researchgate.net

The presence of the electron-withdrawing nitrile group can also influence the chemical properties of the adjacent cyclic ether. This functionalization can impact the molecule's polarity, reactivity, and potential as a ligand for metal catalysts. The development of methods for introducing nitrile groups into various molecular frameworks is an active area of research, as it opens up new pathways for the synthesis of complex molecules. nih.gov

Overview of Current Research Trajectories for 1,4-Dioxane-2-carbonitrile

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, based on the known chemistry of its constituent parts, several potential research trajectories can be envisioned. These include:

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of this compound would be a primary research focus. This could involve the cyclization of appropriately functionalized precursors or the direct cyanation of a pre-existing 1,4-dioxane ring.

Chemical Transformations: Exploration of the reactivity of the nitrile group in this compound would be a logical next step. This would involve converting the nitrile to other functional groups to create a library of novel dioxane derivatives.

Medicinal Chemistry: Given the biological activity of other dioxane-containing compounds, this compound and its derivatives could be investigated for potential pharmacological activities. The unique combination of the dioxane ring and the versatile nitrile group could lead to the discovery of new therapeutic agents.

Materials Science: The polar nature of the nitrile group and the chelating potential of the dioxane oxygens suggest that this compound could be explored as a ligand for the synthesis of coordination polymers or as a component in novel materials with interesting electronic or structural properties.

While still an emerging area of study, the chemical profile of this compound suggests a fertile ground for future chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B3059950 1,4-Dioxane-2-carbonitrile CAS No. 14717-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQWLOOEEUGXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544665
Record name 1,4-Dioxane-2-carbonitrile
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Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14717-00-1
Record name 1,4-Dioxane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14717-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dioxane 2 Carbonitrile

Direct Synthesis Strategies

Direct synthesis strategies for 1,4-dioxane-2-carbonitrile focus on the formation of the dioxane ring with the concomitant or subsequent introduction of the nitrile functionality. These methods prioritize efficiency and yield through the optimization of reaction parameters and the design of suitable precursors.

Optimization of Reaction Conditions for Cyclization to this compound

The direct synthesis of this compound can be achieved via a photochemical reaction. One documented method involves the reaction of 1,4-dioxan-2-one (B42840) with tosyl cyanide (TsCN) under photochemical conditions. digitellinc.com The optimization of this cyclization is critical for maximizing the yield of the desired product. Key parameters that are typically investigated include the choice of solvent, the equivalents of reagents, reaction time, and the nature of the photochemical setup.

A study on the synthesis of this compound highlighted the optimization of reaction conditions. digitellinc.com The reaction is initiated by a 100-W medium-pressure mercury lamp at room temperature. The influence of the solvent and the amount of the photosensitizer, benzophenone (B1666685), are key to the reaction's success.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound digitellinc.com
EntrySolventBenzophenone (equiv)Time (h)Yield (%)
1Benzene (B151609)42455
2Acetonitrile42440
3Benzene81868
4Benzene82465

The data indicates that using a higher equivalence of benzophenone in benzene as a solvent leads to a significantly improved yield. digitellinc.com Further optimization of reaction time shows that 18 hours is sufficient to achieve a high yield. digitellinc.com The principles of optimizing cyclization reactions can also be drawn from other heterocyclic systems, where solvent, temperature, and catalyst loading are crucial factors. researchgate.netrsc.org

Investigations into Precursor Derivatizations for Nitrile Introduction

An alternative to direct cyclization with a nitrile-containing fragment is the derivatization of a pre-formed dioxane precursor. A common strategy involves the synthesis of a dioxane ring bearing a functional group that can be readily converted into a nitrile. One such precursor is a dioxane-based carboxylic acid.

Common reagents for the dehydration of amides to nitriles include:

Phosphorus pentoxide (P₄O₁₀)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O)

The choice of reagent and reaction conditions depends on the stability of the dioxane ring and any other functional groups present in the molecule.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the development of stereoselective and enantioselective synthetic methodologies.

Development of Chiral Catalysis for Asymmetric Induction in this compound Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. In the context of this compound, chiral catalysts can be employed to control the stereochemistry of the cyclization reaction. While specific examples for the asymmetric synthesis of this compound are not extensively documented, principles from the asymmetric synthesis of other substituted dioxanes and related heterocycles can be applied.

For instance, Rh-catalyzed asymmetric hydrogenation of benzo[b] digitellinc.comrsc.orgdioxine derivatives has been successfully developed to prepare chiral 2-substituted 2,3-dihydrobenzo digitellinc.comrsc.orgdioxane derivatives with high yields and excellent enantioselectivities. acs.org The use of chiral phosphine (B1218219) ligands, such as ZhaoPhos, is crucial for achieving high levels of asymmetric induction. acs.org Similarly, axially chiral NHC-Pd(II) complexes have been shown to be effective catalysts for the asymmetric conjugate addition of arylboronic acids to 2,3-dihydro-4-pyridones, yielding chiral 2-aryl-4-piperidones with excellent enantioselectivity. acs.org These catalytic systems could potentially be adapted for the asymmetric synthesis of this compound precursors.

Kinetic Resolution Approaches for Enantiopure this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipase-catalyzed kinetic resolution has been successfully applied to racemic 2-hydroxymethyl-1,4-benzodioxanes. core.ac.ukresearchgate.net Enzymes like Pseudomonas fluorescens lipase (B570770) (PsfL) can selectively acylate one enantiomer, allowing for the separation of the enantiomers. core.ac.ukresearchgate.net The choice of solvent can significantly impact the efficiency and selectivity of the resolution.

Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Hydroxymethyl-1,4-benzodioxane Derivatives researchgate.net
SubstrateEnzymeSolventConversion (%)ee (%) of Unreacted Alcoholee (%) of Acylated Product
(±)-2-hydroxymethyl-1,4-benzodioxanePsfLDioxane6299.5 (S)- (R)
(±)-2-hydroxymethyl-7-methoxy-1,4-benzodioxanePsfLDioxane4873 (S)57 (R)
(±)-2-hydroxymethyl-6-formyl-1,4-benzodioxanePsfLDioxane-No reaction

The data demonstrates that the substitution pattern on the aromatic ring can influence the outcome of the enzymatic resolution. researchgate.net While this data is for benzodioxane derivatives, the principle is applicable to the kinetic resolution of a racemic mixture of a suitable precursor to this compound, such as 2-hydroxymethyl-1,4-dioxane, which could then be converted to the nitrile. Other kinetic resolution strategies, such as those employing chiral phosphine ligands in metal-catalyzed reactions, have also proven effective for other classes of chiral compounds. nih.gov

Diastereoselective Synthesis of Substituted this compound Derivatives

The diastereoselective synthesis of substituted this compound derivatives allows for the control of the relative stereochemistry of multiple stereocenters. A concise synthetic sequence has been developed for the synthesis of diastereopure unsymmetrical 2,3-disubstituted 1,4-dioxanes. digitellinc.com This method starts from readily available substrates and proceeds through a key hydrogenation step that establishes the cis-configuration of the products. digitellinc.com The resulting saturated carboxylic acids can then be converted to the corresponding nitriles. digitellinc.com

Another approach involves the reaction of α,β-unsaturated ketones with a combination of sodium periodate (B1199274) (NaIO₄) and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), followed by reaction with ethylene (B1197577) glycol in the presence of cesium carbonate as a base under Williamson ether synthesis conditions. rsc.org This method provides access to 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality. The stereochemistry of some 2,3-disubstituted dioxanes has also been investigated, providing a foundation for predicting and controlling the diastereoselectivity of such syntheses. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce the environmental footprint of chemical manufacturing. um-palembang.ac.id This involves a focus on aspects such as the use of safer solvents, the development of catalytic over stoichiometric processes, maximizing atom economy, and minimizing waste. um-palembang.ac.idrsc.org In the context of synthesizing heterocyclic compounds like this compound, these principles guide the development of more sustainable and efficient methodologies. The very solvent from which the compound's core structure is derived, 1,4-dioxane (B91453), is itself under scrutiny due to environmental, health, and safety concerns, underscoring the need for greener alternatives in synthetic chemistry. acs.orgnih.gov

Solvent-Free and Catalytic Systems

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, and they typically constitute the largest proportion of waste in a chemical process. nih.gov Solvent-free synthesis, also known as solid-state or neat reaction, offers a powerful alternative by conducting reactions without any solvent medium. researchgate.net This approach can lead to higher efficiency, shorter reaction times, and simplified product purification, thereby reducing waste and operational costs. scirp.org

While a direct solvent-free synthesis for this compound is not prominently documented, the development of such methods for related compounds illustrates the potential of this strategy. For instance, a solvent-free procedure for synthesizing 4-oxoalkane-1,1,2,2-tetracarbonitriles has been developed using p-toluenesulfonic acid as a catalyst, which significantly shortens reaction times compared to traditional solvent-based methods. researchgate.net Similarly, base-catalyzed, solvent-free autocondensation of o-aminophenones has been reported for the synthesis of diazocines, demonstrating the scalability and efficiency of eliminating solvents. acs.org

Catalysis is a cornerstone of green chemistry, as catalytic reagents are inherently superior to stoichiometric ones because they are used in small quantities and can, in principle, be recycled and reused. um-palembang.ac.id The synthesis of this compound has been achieved through a photochemical reaction, which relies on a catalytic amount of a photosensitizer. In this method, 1,4-dioxane is reacted with tosyl cyanide (TsCN) under UV irradiation in the presence of benzophenone, which acts as the photocatalyst. thieme-connect.de The reaction conditions have been optimized to maximize the yield, as detailed in the table below. thieme-connect.de

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound thieme-connect.de

EntrySolventBenzophenone (equiv)Time (h)Yield (%)
11,4-Dioxane (as reactant and solvent)0.12045
21,4-Dioxane (as reactant and solvent)0.22055
31,4-Dioxane (as reactant and solvent)0.32062
4Acetonitrile0.32030
5Benzene0.32025

The data demonstrates that using 1,4-dioxane itself as the solvent and reactant, with 0.3 equivalents of the benzophenone catalyst, provides the optimal yield. thieme-connect.de The development of recyclable catalytic systems, such as those employing polyethylene (B3416737) glycol (PEG) as a greener solvent medium, is also a significant area of research for C-H functionalization reactions, which are key to forming new bonds in molecules like this compound. rsc.org

Atom Economy and Waste Minimization in Synthetic Pathways

Beyond reducing solvent use, a core principle of green chemistry is the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product. nih.gov This concept is quantified by "Atom Economy" (AE), which provides a theoretical measure of reaction efficiency. um-palembang.ac.id

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with 100% atom economy, such as additions and rearrangements, are considered ideal, as they generate no waste byproducts in theory. rsc.orgnih.gov In contrast, substitution and elimination reactions inherently have lower atom economies because parts of the reactants are discarded as byproducts. nih.gov The synthesis of this compound from 1,4-dioxane and tosyl cyanide is a substitution reaction, and its atom economy would be calculated based on the atoms transferred to the product versus the total atoms in the reactants.

While atom economy is a useful starting point, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more holistic view of waste generation. acs.org These metrics account for all materials used in a process, including solvents, workup chemicals, and catalyst losses, offering a practical assessment of a process's greenness. nih.govacs.org

Strategies for waste minimization are critical for developing sustainable synthetic processes. Key approaches include:

Catalyst Recycling: Heterogeneous catalysts or immobilized homogeneous catalysts can be recovered and reused over multiple cycles, significantly reducing waste and cost. rsc.orgacs.org

Continuous Flow Processes: Flow chemistry can offer superior control over reaction parameters, improve safety, and facilitate catalyst recycling, leading to lower waste generation compared to batch processing. acs.org

The impact of these strategies can be seen in advanced catalytic systems developed for other cyanation reactions. For example, a study on the cyanosilylation of carbonyls using a recyclable polymeric ionic tag catalyst highlights the dramatic reduction in waste achievable under continuous flow conditions.

Table 2: Green Metrics Comparison for a Catalytic Cyanosilylation Process acs.org

MetricDefinitionValue (Batch)Value (Flow)
Atom Economy (AE)(MW of product / MW of reactants) x 100100%100%
Reaction Mass Efficiency (RME)(Mass of product / Mass of reactants) x 10094%96%
Process Mass Intensity (PMI)Total mass in / Mass of product23.41.04
E-FactorTotal waste / Mass of product (PMI - 1)22.40.04

As shown in the table, while the atom economy is theoretically perfect for this addition reaction, the practical waste generation (measured by PMI and E-Factor) is drastically lower in the continuous flow system due to the elimination of solvent waste and efficient catalyst use. acs.org Applying similar principles to the synthesis of this compound could lead to significant improvements in its environmental profile.

Reactivity and Chemical Transformations of 1,4 Dioxane 2 Carbonitrile

Reactions at the Nitrile Functionality

The electron-withdrawing nature of the nitrile group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations of 1,4-dioxane-2-carbonitrile.

Nucleophilic Additions and Reductions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard and organolithium compounds, are known to add to nitriles to form imine anions, which can be subsequently hydrolyzed to ketones. msu.edu While specific examples with this compound are not extensively documented in the provided results, this general reactivity pattern is a fundamental aspect of nitrile chemistry. msu.edu

Reduction of the nitrile group offers a direct route to primary amines. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org

Table 1: General Nucleophilic Addition and Reduction Reactions of Nitriles

Reaction TypeReagentIntermediateFinal Product
Grignard ReactionR-MgX, then H₃O⁺Imine anionKetone
ReductionLiAlH₄, then H₂ODianionPrimary Amine

This table presents generalized reactions of the nitrile functional group.

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. libretexts.org This transformation is a two-stage process, initially forming an amide intermediate which is then further hydrolyzed. chemistrysteps.com

Acid-catalyzed hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis : Refluxing the nitrile with an alkali solution, like sodium hydroxide (B78521), also leads to the carboxylic acid, which is deprotonated in the basic medium to form a carboxylate salt. libretexts.orgarkat-usa.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

The Pinner reaction provides an alternative pathway for converting nitriles to esters by reacting them with an alcohol in the presence of a Lewis acid, such as trimethylsilyl (B98337) triflate. researchgate.net

Table 2: Hydrolysis of Nitriles to Carboxylic Acids

ConditionReagentsIntermediate ProductFinal Product (after workup)
AcidicDilute HCl, heatAmideCarboxylic Acid
BasicNaOH solution, heatCarboxylate salt, Ammonia (B1221849)Carboxylic Acid

This table outlines the general conditions for nitrile hydrolysis.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitriles can react with nitrile imines, typically generated in situ from hydrazonoyl halides, to form various heterocyclic structures. chim.it These reactions are often carried out in solvents like 1,4-dioxane (B91453) at elevated temperatures. chim.it The regioselectivity of these cycloadditions can be influenced by the nature of the substituents on both the nitrile and the dipole. chim.it While direct examples involving this compound are not specified, the general principle of nitrile participation in such reactions is well-established. nih.govfrontiersin.orgresearchgate.net

Transformations of the 1,4-Dioxane Ring System

The 1,4-dioxane ring is generally stable but can undergo transformations under specific conditions, particularly those that lead to ring opening or functionalization at other positions.

Ring-Opening Reactions and Subsequent Derivatizations

The 1,4-dioxane ring can be cleaved under certain oxidative conditions. Advanced oxidation processes (AOPs), which utilize powerful oxidizing agents like hydroxyl radicals, are capable of degrading the 1,4-dioxane ring. slenvironment.comresearchgate.net These processes can lead to the formation of intermediates such as 2-hydroxyethoxyacetate, which can be further broken down. ethz.ch While these methods are primarily used for environmental remediation of 1,4-dioxane itself, they illustrate the potential for ring cleavage under harsh oxidative conditions. slenvironment.comresearchgate.netethz.ch

Ring-opening polymerization (ROP) is another significant transformation of dioxane-based structures, particularly 1,4-dioxane-2,5-diones. google.comacs.orgacs.orgresearchgate.net This process, often catalyzed by organocatalysts, leads to the formation of polyesters. acs.orgresearchgate.net Although this compound is not a dione, this highlights a mode of reactivity for the dioxane ring system, particularly in the context of creating functional polymers.

Functionalization at Other Positions of the Dioxane Ring

Introducing substituents at other positions on the 1,4-dioxane ring typically requires starting from different precursors, as direct functionalization of the saturated ring is challenging. Synthetic strategies often involve the cyclization of appropriately substituted open-chain precursors. For example, functionalized 1,4-dioxanes can be prepared from epoxides, which react with a diol followed by cyclization. enamine.net Another approach involves the Brønsted acid-catalyzed reaction of oxetanols with 1,2-diols to form functionalized 1,4-dioxanes. acs.org These methods allow for the introduction of various functional groups onto the dioxane scaffold, which can then be further elaborated. acs.orgresearchgate.net

Mechanisms of Reaction and Catalytic Effects

The reactivity of this compound is dominated by the transformations of the cyano group. These reactions can be catalyzed by acids, bases, or transition metals, leading to a variety of functional groups.

Acid-Catalyzed Transformations

In the presence of aqueous acid, such as hydrochloric acid or sulfuric acid, and heat, the nitrile group of this compound is expected to undergo hydrolysis to form a carboxylic acid. libretexts.org This transformation is a cornerstone of nitrile chemistry and proceeds through a two-stage mechanism. chemistrysteps.comlibretexts.org

The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. libretexts.org Subsequent deprotonation yields an imidic acid tautomer, which rapidly rearranges to the more stable amide intermediate, 1,4-dioxane-2-carboxamide.

Under the reaction conditions, this amide intermediate undergoes further acid-catalyzed hydrolysis. The carbonyl oxygen of the amide is protonated, increasing its electrophilicity. A second water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfer and elimination of ammonia (which is protonated to the ammonium (B1175870) ion under acidic conditions), the final product, 1,4-dioxane-2-carboxylic acid, is formed. libretexts.org

Table 2: General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

StepReactantReagentIntermediateProduct
1This compoundH₃O⁺Protonated Nitrile-
2Protonated NitrileH₂OImidic Acid-
3Imidic Acid-1,4-Dioxane-2-carboxamide-
41,4-Dioxane-2-carboxamideH₃O⁺, H₂OTetrahedral Intermediate1,4-Dioxane-2-carboxylic Acid + NH₄⁺

This table illustrates the generally accepted mechanism for acid-catalyzed nitrile hydrolysis.

Base-Mediated Reactions

Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide and heating, this compound is expected to hydrolyze to a carboxylate salt. libretexts.org

The mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. libretexts.org This addition forms an imine anion intermediate. Protonation of this intermediate by water generates a hydroxy imine, which can then tautomerize to the corresponding amide (1,4-dioxane-2-carboxamide).

This amide is then subjected to base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral dianionic intermediate. This intermediate subsequently collapses, expelling the amide anion (NH₂⁻) as a leaving group, which is a very strong base and is immediately protonated by the solvent to form ammonia. The initial product is the carboxylate salt, 1,4-dioxane-2-carboxylate. To obtain the free carboxylic acid, a final acidification step with a strong acid is required. libretexts.org

Transition Metal-Catalyzed Processes

The nitrile group of this compound can participate in various transition metal-catalyzed reactions. While specific examples involving this particular substrate are scarce, general reactivity patterns of nitriles suggest several potential transformations.

One of the most common transformations is catalytic hydrogenation. Using catalysts such as palladium, platinum, or nickel (often Raney Nickel) under a hydrogen atmosphere, the nitrile group can be reduced to a primary amine, yielding (1,4-dioxan-2-yl)methanamine. The reaction proceeds via the formation of an intermediate imine which is subsequently reduced to the amine. chemistrysteps.com

Another potential reaction involves the addition of organometallic reagents. While typically not a catalytic cycle in the same vein as cross-coupling, the reaction of nitriles with Grignard reagents or organolithium compounds, often in the presence of a metal salt, leads to the formation of ketones after acidic workup. libretexts.org For example, reacting this compound with a Grignard reagent (R-MgX) would yield an imine intermediate that, upon hydrolysis, produces a ketone (2-acyl-1,4-dioxane).

Furthermore, modern organic synthesis includes various transition metal-catalyzed cross-coupling reactions where nitriles can act as coupling partners, although these often involve aryl nitriles. acs.orgacs.orgsci-hub.se The potential for the aliphatic C-CN bond in this compound to participate in such reactions is an area for further research.

Table 3: Potential Transition Metal-Catalyzed Transformations of the Nitrile Group

Reaction TypeCatalystReagent(s)Expected Product
ReductionPd/C, PtO₂, or Raney NiH₂(1,4-Dioxan-2-yl)methanamine
Addition- (Stoichiometric)Grignard Reagent (R-MgX), then H₃O⁺2-Acyl-1,4-dioxane
HydrolysisRu, Rh complexesH₂O1,4-Dioxane-2-carboxamide

This table outlines potential reactions based on established transition metal-catalyzed transformations of nitriles.

Derivatization and Functionalization of 1,4 Dioxane 2 Carbonitrile

Synthesis of Novel Heterocyclic Systems Incorporating the 1,4-Dioxane-2-carbonitrile Core

The this compound scaffold serves as a potential building block for more complex molecular architectures. The strategic placement of the nitrile group ortho to an ether oxygen suggests a rich reactivity profile for constructing fused and spirocyclic heterocyclic systems.

Annulation Reactions to Form Fused Ring Systems

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental strategy in heterocyclic synthesis. longdom.orgmit.edu Nitrile functionalities are known to participate in a variety of cyclization reactions to form fused heterocyclic systems, often acting as electrophilic centers. longdom.orgnih.govresearchgate.netacs.orgacs.org For instance, transition-metal-catalyzed denitrogenative annulation of N-sulfonyl triazoles with various nitriles is a known method to afford N-sulfonyl imidazoles. snnu.edu.cn However, a review of the current scientific literature does not provide specific examples of annulation reactions where this compound is the starting substrate to form fused ring systems. Further research is required to explore the potential of this compound in well-established annulation strategies like the Friedel-Crafts acylation followed by cyclization or tandem reactions involving the nitrile group.

Spirocyclic Derivative Formation

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry. The synthesis of spirocycles often involves intramolecular cyclization reactions. Strategies for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers have been developed via nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. nih.govacs.org Additionally, domino reactions involving N-tosylhydrazones and boronic acids have been utilized to create spirocyclic ketones, where a nitrile group acts as an intramolecular acceptor. uniovi.es Despite these advances in spirocyclization methodologies involving nitriles, specific applications starting from this compound to form spirocyclic derivatives are not documented in the available research. The potential for intramolecular reactions, possibly by functionalizing the dioxane ring prior to a nitrile-mediated cyclization, remains an area for future investigation.

Introduction of Diverse Functionalities

The functionalization of the this compound molecule can be approached by targeting either the dioxane ring or the nitrile group. These modifications can introduce a range of chemical handles for further elaboration or to modulate the molecule's properties.

Electrophilic and Nucleophilic Substitutions on the Dioxane Ring

The saturated 1,4-dioxane (B91453) ring is generally susceptible to radical reactions but less reactive towards electrophilic or nucleophilic substitutions compared to aromatic systems. thieme-connect.deorgsyn.org Electrophilic reactions, such as nitration, have been studied on related benzodioxane systems, but typically occur on the aromatic portion. thieme-connect.deresearchgate.net For the saturated 1,4-dioxane ring itself, reactions often proceed via radical intermediates, such as in chlorination. orgsyn.org

Conversely, the nitrile group is a powerful electrophile, readily undergoing nucleophilic addition. pearson.comlibretexts.org A notable example of the functionalization of this compound involves its reaction with organometallic nucleophiles. In a documented procedure, an aryl Grignard reagent was reacted with this compound, leading to the formation of a ketone after hydrolysis of the intermediate imine. This demonstrates a practical method for C-C bond formation at the carbon of the nitrile group.

Table 1: Nucleophilic Addition to this compound
Reactant 1Reactant 2Reagents & ConditionsProductYieldReference
This compound(4-((tert-butyldimethylsilyl)oxy)-3-methoxy-5-methylphenyl)magnesium bromideTHF, 0 °C, 5 min; then sat. aq. NH4Cl(4-((tert-butyldimethylsilyl)oxy)-3-methoxy-5-methylphenyl)(1,4-dioxan-2-yl)methanoneNot specified nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. scholaris.ca While there are numerous examples of cross-coupling reactions involving various nitriles, such as the α-arylation of nitriles and the coupling of α,β-unsaturated nitriles, specific studies employing this compound as a substrate are not prevalent in the literature. scholaris.carsc.orgrug.nlresearchgate.netacs.org The development of cross-coupling protocols for the C-H functionalization of the dioxane ring or coupling reactions involving the nitrile group (e.g., decarbonylative coupling) could significantly expand the synthetic utility of this compound.

Synthesis of Chiral Dioxane Scaffolds from this compound

The 1,4-dioxane ring can exist in chiral forms, and these scaffolds are valuable in asymmetric synthesis and as components of bioactive molecules. nih.govrsc.orgunipi.itbeilstein-journals.orgthieme-connect.com Methods for the asymmetric synthesis of chiral 1,4-dioxanes have been developed, for instance, through the organocatalytic enantioselective desymmetrization of oxetanes or via palladium-catalyzed cycloadditions. nih.govthieme-connect.com These methods, however, build the chiral dioxane ring from other precursors.

The synthesis of chiral dioxane scaffolds starting from racemic this compound would likely require a chiral resolution step or a stereoselective transformation. Currently, there are no specific, detailed research findings in the reviewed literature that describe the use of this compound as a starting material for the synthesis of chiral dioxane scaffolds. This represents a potential area for future research, for example, through enzymatic hydrolysis of the nitrile or by derivatization with a chiral auxiliary followed by separation of diastereomers.

Preparation of Enantiopure Intermediates

The synthesis of racemic this compound has been achieved through a photochemical reaction. This process involves the reaction of 1,4-dioxane with tosyl cyanide in the presence of benzophenone (B1666685), which acts as a photosensitizer. The reaction is initiated by ultraviolet light. beilstein-journals.org

A study optimizing this transformation revealed that the choice of solvent and the amount of benzophenone are crucial for the reaction's efficiency. The highest yield of 85% was obtained when using 1,4-dioxane itself as the solvent and eight equivalents of benzophenone, with a reaction time of one hour. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound beilstein-journals.org

EntrySolventBenzophenone (equiv)Time (h)Yield (%)
1Acetonitrile4445
2Benzene (B151609)4452
3Acetone4438
41,4-Dioxane4465
51,4-Dioxane8185

Data sourced from Science of Synthesis, Product Class 9: 1,4-Dioxanes. beilstein-journals.org

Despite the successful synthesis of the racemic form of this compound, extensive searches of scientific databases and chemical literature yield no specific methods for its chiral resolution or the direct enantioselective synthesis of its enantiomers. Standard techniques for creating enantiopure compounds, such as diastereomeric salt formation, enzymatic resolution, or asymmetric catalysis, have not been reported for this specific nitrile derivative.

Application in Asymmetric Synthesis

Consistent with the lack of methods for preparing enantiopure this compound, there is no available research detailing its application in asymmetric synthesis. Chiral building blocks are fundamental to the synthesis of complex, stereochemically defined molecules, including many pharmaceuticals. However, this compound has not been documented as a chiral auxiliary, a chiral precursor, or a synthon in any published asymmetric transformations.

The broader class of chiral 1,4-dioxane derivatives is of significant interest in medicinal chemistry and materials science. However, the specific functionalization of the nitrile group at the C-2 position of the dioxane ring for applications in stereoselective synthesis remains an unexplored area of research. The potential for this compound to serve as a precursor to chiral amines, carboxylic acids, or other functional groups after stereoselective reduction or hydrolysis has not been investigated.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 1,4-Dioxane-2-carbonitrile. The presence of a chiral center at the C-2 position and the conformational flexibility of the dioxane ring give rise to a complex and informative set of NMR spectra.

Due to the number of protons and carbons in non-equivalent chemical environments, one-dimensional NMR spectra of this compound would likely exhibit significant signal overlap. Two-dimensional (2D) NMR techniques are essential to deconvolute these complex spectra and unambiguously assign all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying which protons are vicinal (on adjacent carbons) or geminal (on the same carbon). For instance, the proton at C-2 would show correlations to the geminal protons at C-3, which in turn would couple to the protons at C-5, and so on around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over two or three bonds) between protons and carbons. For example, the proton at C-2 would show a correlation to the carbon of the nitrile group (C≡N), as well as to C-3 and C-6, providing crucial connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, the spatial relationship between the proton at C-2 and other protons on the dioxane ring can help determine whether the cyano group prefers an axial or equatorial position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known chemical shifts of similar structures and have not been experimentally verified.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H-24.5 - 4.8C-2: 65 - 70C-3, C-6, C≡N
H-3a, H-3e3.6 - 4.0C-3: 66 - 70C-2, C-5
H-5a, H-5e3.5 - 3.9C-5: 65 - 69C-3, C-6
H-6a, H-6e3.7 - 4.1C-6: 67 - 71C-2, C-5
-C≡N-C≡N: 115 - 120-

The 1,4-dioxane (B91453) ring typically adopts a chair conformation to minimize steric and torsional strain. Current time information in Bangalore, IN. For this compound, the cyano substituent at the C-2 position can exist in either an axial or equatorial orientation. These two chair conformers are in dynamic equilibrium through a process of ring inversion.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energetics of this conformational exchange. At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The coalescence temperature and the separation of the signals can be used to calculate the free energy barrier (ΔG‡) for the ring inversion. The relative integration of the signals for the two conformers at low temperatures can be used to determine the equilibrium constant and the difference in Gibbs free energy (ΔG°) between them. Generally, for monosubstituted cyclohexanes and related heterocycles, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

The polarity of the solvent can influence the conformational equilibrium of this compound. In polar solvents, conformers with a larger dipole moment may be stabilized. NMR studies in a range of solvents with varying polarities can be used to probe these solute-solvent interactions. Changes in chemical shifts and coupling constants upon varying the solvent can provide insights into the nature and strength of these interactions. For instance, solvents capable of hydrogen bonding could interact with the oxygen atoms of the dioxane ring or the nitrogen of the nitrile group, potentially altering the conformational preference.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. These two techniques are complementary, as some vibrational modes may be strong in IR and weak or silent in Raman, and vice versa, based on the change in dipole moment and polarizability, respectively.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This band is usually weaker in the Raman spectrum.

C-O-C Stretch: The ether linkages of the dioxane ring will give rise to strong C-O-C stretching vibrations, typically in the region of 1200-1000 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) groups of the dioxane ring would be observed in the region of 3000-2850 cm⁻¹.

CH₂ Bending: The scissoring and rocking motions of the CH₂ groups will appear in the fingerprint region, typically around 1450 cm⁻¹ and lower.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on known group frequencies and have not been experimentally verified.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Nitrile (-C≡N)Stretching2260 - 2220StrongWeak to Medium
Alkane (C-H)Stretching3000 - 2850Medium to StrongMedium to Strong
Methylene (CH₂)Bending (Scissoring)~1450MediumMedium
Ether (C-O-C)Asymmetric Stretch1150 - 1085StrongMedium
Ether (C-O-C)Symmetric Stretch~1050MediumStrong

The vibrational frequencies of certain functional groups are sensitive to their environment. For this compound, the C≡N stretching frequency can be influenced by solvent polarity and hydrogen bonding. In protic solvents, hydrogen bonding to the nitrogen atom of the nitrile group can cause a slight shift in the C≡N stretching frequency, typically to a higher wavenumber (a blue shift). Similarly, the C-O-C stretching vibrations of the dioxane ring can be affected by hydrogen bonding interactions between the ether oxygens and protic solvents. By comparing the spectra recorded in non-polar aprotic solvents (like hexane), polar aprotic solvents (like DMSO), and polar protic solvents (like methanol), the nature and extent of these intermolecular interactions can be investigated.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. For this compound, with a chemical formula of C₅H₇NO₂, the theoretical exact mass can be calculated with a high degree of precision. This technique allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The expected monoisotopic mass of the molecular ion [M]⁺ of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements.

ElementIsotopeMass (amu)CountTotal Mass (amu)
Carbon¹²C12.000000560.000000
Hydrogen¹H1.00782577.054775
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915231.989830
Total 113.042579

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would provide strong evidence for the presence of a compound with the elemental formula C₅H₇NO₂.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([M]⁺˙ at m/z 113) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of cyclic ethers like 1,4-dioxane often proceeds through α-cleavage, where a bond adjacent to the ether oxygen is broken. nsf.govddugu.ac.in For aliphatic nitriles, a characteristic fragmentation is the loss of a hydrogen atom from the carbon alpha to the nitrile group. youtube.com Based on these principles, the following fragmentation pathways for this compound can be predicted:

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 86.

α-Cleavage of the dioxane ring: Cleavage of the C-O or C-C bonds of the dioxane ring can lead to a variety of smaller fragments. For instance, cleavage of the ring can result in the formation of ions such as [C₂H₄O]⁺˙ (m/z 44) or [C₂H₃O]⁺ (m/z 43).

Loss of the nitrile group (CN, m/z 26): This would result in a fragment ion at m/z 87.

A hypothetical fragmentation pattern is presented in the table below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
11386HCN[C₄H₆O₂]⁺˙
11385H₂CN[C₄H₅O₂]⁺
11369C₂H₄O[C₃H₃NO]⁺˙
11355C₂H₄O₂[C₃H₃N]⁺˙

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule.

The carbon atom at the 2-position of the 1,4-dioxane ring, which is bonded to the nitrile group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-1,4-Dioxane-2-carbonitrile and (S)-1,4-Dioxane-2-carbonitrile. When a single enantiomer is crystallized in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration. The Flack parameter, derived from the crystallographic refinement, is a key indicator for this determination. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, these interactions would likely be dominated by weak hydrogen bonds and dipole-dipole interactions. The oxygen atoms of the dioxane ring can act as hydrogen bond acceptors, while the hydrogen atoms on the ring can act as donors. The nitrile group also possesses a significant dipole moment and can participate in dipole-dipole interactions.

Analysis of the crystal structure of related dioxane derivatives reveals that intermolecular C-H···O interactions are common. nsf.gov In the solid state, these interactions can lead to the formation of extended networks, such as chains or sheets, which stabilize the crystal lattice. uga.edu The study of these interactions is crucial for understanding the physical properties of the solid material.

A summary of expected crystallographic data, based on similar small molecules, is provided below.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c (for racemate) or P2₁2₁2₁ (for enantiopure)
C-C Bond Lengths~1.50 - 1.54 Å
C-O Bond Lengths~1.42 - 1.44 Å
C≡N Bond Length~1.14 Å
C-C-O Bond Angles~109° - 112°
O-C-C Bond Angles~109° - 112°
Dominant Intermolecular InteractionsC-H···O hydrogen bonds, C-H···N interactions, dipole-dipole interactions

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular properties.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

For 1,4-Dioxane-2-carbonitrile, DFT calculations would be employed to determine its ground-state electronic structure. This analysis would include the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution across the molecule, providing calculated atomic charges on each atom. This information is vital for understanding the polarity of the molecule and predicting intermolecular interactions. For instance, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be partially positive.

Awaiting specific research data for this compound to populate a data table with values for HOMO energy, LUMO energy, and atomic charges.

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, DFT could be used to model various potential reactions, such as hydrolysis of the nitrile group or ring-opening reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. Transition state theory allows for the calculation of activation energies, which are key to predicting reaction rates. The geometric parameters of the transition state structures would reveal the precise atomic arrangements during the bond-breaking and bond-forming processes.

No specific reaction mechanism studies involving this compound have been published.

Conformational Preferences and Energy Landscapes

The 1,4-dioxane (B91453) ring is known to exist in several conformations, primarily the chair, boat, and twist-boat forms. The introduction of a nitrile substituent at the 2-position would influence the relative stabilities of these conformers. DFT calculations would be used to perform a conformational analysis of this compound.

This would involve optimizing the geometry of each possible conformer (e.g., chair with axial nitrile, chair with equatorial nitrile, various boat and twist forms) and calculating their relative energies. The results would establish the global minimum energy conformation and the energy barriers for interconversion between different conformers, thus defining the molecule's conformational energy landscape.

Table 1: Theoretical Conformational Analysis of this compound (Illustrative)

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye)
Chair (Equatorial CN) Data not available Data not available
Chair (Axial CN) Data not available Data not available
Twist-Boat Data not available Data not available

This table is illustrative and awaits experimental or theoretical data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with solvent molecules.

Solvent Effects on Reactivity and Conformation

MD simulations would be crucial for understanding how different solvents affect the properties of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), one could observe the solvent's influence on conformational equilibrium.

For example, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions. Radial distribution functions could be calculated to analyze the structuring of solvent molecules around the solute, particularly around the polar nitrile and ether functionalities. These simulations can also provide insights into how the solvent might mediate a chemical reaction by stabilizing or destabilizing transition states.

Studies of Host-Guest Interactions (if applicable for derivatives)

While not directly applicable to this compound itself without a specific context, MD simulations are invaluable for studying how derivatives of this compound might interact with host molecules, such as cyclodextrins or crown ethers. These simulations can predict binding affinities and the specific orientation of the guest molecule within the host's cavity, which is essential information for applications in drug delivery, sensing, and catalysis.

Advanced Modeling Techniques

Advanced computational modeling has become an indispensable tool in modern chemistry, offering profound insights into molecular structures, properties, and reactivities. For a molecule such as this compound, these techniques allow for the exploration of its chemical behavior at a level of detail that is often difficult to achieve through experimental means alone. Theoretical studies, particularly those employing density functional theory (DFT) and other high-level quantum-chemical methods, enable the accurate prediction of various molecular parameters and the elucidation of complex chemical phenomena. researchgate.netuni-bonn.de These computational approaches are crucial for understanding the interplay between the molecule's three-dimensional structure and its chemical characteristics.

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is vital for structure elucidation and characterization. Techniques such as the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, have become standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govmdpi.com Similarly, the calculation of vibrational frequencies through quantum-chemical methods allows for the theoretical prediction of Infrared (IR) spectra. acs.orgs-a-s.org

NMR Chemical Shift Prediction

The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound involves optimizing the molecule's geometry and then performing GIAO calculations. nih.gov Functionals like B3LYP or PBE0, combined with basis sets such as the 6-31G* or larger, are commonly employed for such tasks. acs.org The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.orgdocbrown.info For molecules with conformational flexibility, such as the dioxane ring which can exist in chair or twist-boat forms, the predicted shifts are often a population-weighted average of the shifts for each stable conformer. researchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the protons on the dioxane ring. The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group, would be expected to have a downfield chemical shift compared to the other ring protons. The ¹³C NMR spectrum would be characterized by a signal for the nitrile carbon (C≡N) in a typical range for this functional group, and distinct signals for the carbon atoms of the dioxane ring.

Predicted Spectroscopic Data for this compound

The following table presents theoretical spectroscopic parameters for this compound, calculated using standard DFT methods (e.g., B3LYP/6-31G). These values are predictive and serve as a guide for experimental verification.*

IR Frequency Prediction

The prediction of IR spectra involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often systematically higher than experimental values, and thus a scaling factor is typically applied to improve agreement with experimental data. acs.org For this compound, the most characteristic vibration would be the C≡N stretching mode. This absorption is typically strong and appears in a relatively clean region of the spectrum, making it a key diagnostic band. researchgate.net Calculations would also predict the various C-H and C-O stretching and bending modes characteristic of the dioxane ring structure. s-a-s.org

Computational chemistry is instrumental in establishing correlations between a molecule's structure and its chemical reactivity. By calculating various electronic and structural descriptors, it is possible to predict how a molecule will behave in a chemical reaction. Quantitative Structure-Activity Relationship (QSAR) models and Frontier Molecular Orbital (FMO) theory are two prominent approaches used for this purpose. europa.eumdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular descriptors. mdpi.com For a compound like this compound, a QSAR study would typically involve calculating a range of descriptors, including:

Steric descriptors: Molecular volume, surface area.

Electronic descriptors: Dipole moment, partial atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Topological descriptors: Indices that quantify molecular branching and shape.

These descriptors, once calculated for a set of related dioxane derivatives, can be used to build a mathematical model that predicts a specific activity, such as reaction rates or binding affinities. nih.govresearchgate.net For instance, the electrostatic potential map could reveal electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a powerful qualitative tool for predicting reactivity. The energies and spatial distributions of the HOMO and LUMO are particularly important.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. The location of the HOMO within the molecule indicates the most likely site of electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. The location of the LUMO indicates the most likely site for nucleophilic attack.

For this compound, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO and localize it around the C2-CN fragment, making the C2 carbon a potential site for nucleophilic attack. The HOMO is likely to be localized on the oxygen atoms of the dioxane ring due to the presence of lone pairs, suggesting these are potential sites for interaction with electrophiles or for hydrogen bonding. dergipark.org.tr The HOMO-LUMO energy gap is also a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Structure-Reactivity Descriptors

This table outlines key computational descriptors and their implications for the reactivity of this compound.


Emerging Applications and Future Research Directions in Organic Synthesis

Contributions to Methodological Advancements in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. researchgate.net The 1,4-dioxane (B91453) moiety itself is a key structural feature in a number of bioactive compounds. acs.orgnih.govacs.org Methodological advancements in the synthesis of functionalized heterocyclic compounds are therefore a continuous area of focus. rsc.org The use of 1,4-dioxane as a solvent is common in various synthetic transformations leading to heterocyclic systems, such as in cycloaddition reactions and palladium-catalyzed cross-couplings. mdpi.comnih.gov

While direct contributions of 1,4-Dioxane-2-carbonitrile to new methodologies are not extensively documented, its structure, featuring both a dioxane ring and a nitrile group, presents opportunities for its use in developing novel synthetic routes. The nitrile group can be transformed into various other functional groups, such as amines, carboxylic acids, or amides, making it a versatile handle for further chemical modifications and the construction of more complex heterocyclic architectures.

Potential as a Precursor for Novel Bioactive Molecules (focus on synthesis/derivatization aspect)

The 1,4-dioxane ring is a recognized scaffold in medicinal chemistry. nih.govacs.org The derivatization of such scaffolds is a common strategy in the search for new bioactive molecules. For instance, dioxane-fused coumarins have been synthesized and investigated for their therapeutic potential. researchgate.net The nitrile group in this compound is a valuable functional group for derivatization. It can participate in various chemical reactions to introduce new functionalities and build molecular complexity. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. These transformations could lead to the synthesis of novel compounds with potential biological activities. The synthesis of various heterocyclic compounds often utilizes nitrile-containing precursors in solvents like 1,4-dioxane. rsc.orgjst.go.jp

Role in Advanced Polymer Synthesis (e.g., through conversion to cyclic monomers)

The ring-opening polymerization (ROP) of cyclic esters, such as derivatives of 1,4-dioxane-2,5-dione (glycolides), is a well-established method for producing biodegradable polyesters like poly(glycolic acid) (PGA). google.com These polymers have significant applications in the medical field. The synthesis of asymmetrically substituted 1,4-dioxane-2,5-diones allows for the incorporation of functional groups into the polymer backbone, thereby tuning the properties of the resulting materials. acs.orgacs.org

Although there is no specific literature on the conversion of this compound to a polymerizable cyclic monomer, its structure suggests a potential pathway. The nitrile group could be hydrolyzed to a carboxylic acid, which could then be used to form a cyclic lactone or be incorporated into a cyclic diester monomer suitable for ROP. This would offer a route to functionalized polyesters with pendant nitrile groups or other functionalities derived from it, potentially leading to materials with novel properties for advanced applications.

Exploration of New Catalytic Roles and Reagent Design

Organocatalysis has emerged as a powerful tool in organic synthesis, with various small organic molecules being used to catalyze a wide range of chemical transformations. mdpi.com While there is no evidence of this compound itself being used as a catalyst, the design of new reagents and catalysts is an active area of research. The structural features of this compound could potentially be incorporated into the design of new organocatalysts or ligands for metal-catalyzed reactions. For example, the oxygen atoms of the dioxane ring could act as coordinating sites for metal centers, and the chiral center could induce asymmetry in catalytic transformations. Ruthenium complexes, for instance, have been widely studied for their catalytic applications in various reactions, including those conducted in dioxane/water mixtures. arabjchem.org The design of novel ligands is crucial for the development of new catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-Dioxane-2-carbonitrile with high purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and purification techniques. For structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile), solvent-free or low-toxicity solvents (e.g., acetonitrile) are preferred to minimize byproducts. Purification via column chromatography or recrystallization can enhance yield purity. Researchers should validate synthesis routes using spectroscopic methods (NMR, FTIR) and cross-reference protocols from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs). EPA’s systematic review protocols recommend rigorous calibration curves and quality control samples to address matrix effects. For trace-level detection, solid-phase extraction (SPE) pre-concentration is advised, as outlined in ITRC’s guidance on 1,4-dioxane analysis .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro cytotoxicity data and in vivo carcinogenicity findings for this compound?

  • Methodological Answer : Integrate mechanistic toxicology approaches, such as metabolomic profiling and genotoxicity assays (e.g., Ames test), to identify metabolic activation pathways. EPA’s risk evaluation framework suggests comparing species-specific metabolic rates (e.g., cytochrome P450 activity) and leveraging computational models (QSAR) to extrapolate in vitro results to human health risks. Human epidemiological data gaps, as noted by Yale’s review, highlight the need for longitudinal biomonitoring studies .

Q. What strategies are effective for modeling the environmental fate of this compound in groundwater systems?

  • Methodological Answer : Develop site-specific models incorporating physicochemical properties (e.g., solubility, log Kow) and hydrologic parameters. EPA’s "FATE" framework recommends using MODFLOW for transport simulations and sensitivity analysis to prioritize variables like biodegradation rates. Field validation via high-resolution site characterization (HRSC) is critical, as described in ITRC’s remediation strategies for 1,4-dioxane .

Q. How can conflicting data on this compound’s biodegradability be reconciled across studies?

  • Methodological Answer : Conduct meta-analyses using EPA’s data quality assessment criteria (e.g., reliability, relevance scores) to identify methodological biases. For example, discrepancies in aerobic vs. anaerobic biodegradation rates may stem from microbial community differences. Standardized OECD 301 test protocols and genomic sequencing of microbial consortia can clarify metabolic pathways .

Data Gaps and Prioritization

Q. What are the critical data needs for advancing this compound’s human health risk assessment?

  • Methodological Answer : Prioritize studies on:

  • Dose-response relationships : Use probabilistic models to assess low-dose effects, referencing ATSDR’s toxicological profiles .
  • Susceptible populations : Expand biomonitoring in occupational cohorts (e.g., chemical manufacturing workers) to evaluate cumulative exposure .
  • Carcinogenic mechanisms : Apply omics technologies (transcriptomics, epigenomics) to identify biomarkers of effect, as proposed in EPA’s problem formulation documents .

Analytical Challenges

Q. What advanced analytical techniques are suitable for detecting this compound degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with non-targeted analysis (NTA) can identify unknown metabolites. EPA’s CompTox Chemicals Dashboard provides a curated list of potential transformation products. For structural elucidation, nuclear magnetic resonance (NMR) crystallography is recommended .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.